molecular formula C9H13N3O2 B1458182 2-Methoxy-4-morpholinopyrimidine CAS No. 1400644-32-7

2-Methoxy-4-morpholinopyrimidine

Cat. No. B1458182
CAS RN: 1400644-32-7
M. Wt: 195.22 g/mol
InChI Key: DKWWOPITKPJAEE-UHFFFAOYSA-N
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Description

2-Methoxy-4-morpholinopyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. It has been used in the synthesis of certain derivatives that have shown anti-inflammatory activity in macrophage cells .


Synthesis Analysis

The synthesis of this compound involves the creation of a few 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C9H13N3O2, and it has a molecular weight of 195.22 g/mol.


Chemical Reactions Analysis

The newly synthesized morpholinopyrimidine derivatives, including this compound, have shown to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations .

Scientific Research Applications

Lead Optimization in Parkinson's Disease Treatment 2-Methoxy-4-morpholinopyrimidine has been utilized in the development of adenosine hA2A receptor antagonists aimed at treating Parkinson's disease. This research highlights the significance of modifying the pyrimidine structure to enhance solubility and efficacy in oral treatments, demonstrating its potential as a backbone for developing potent Parkinson's disease therapeutics (Zhang et al., 2008).

Fluorescence Enhancement in Chemical Studies The compound has been explored for its photophysical properties, specifically in enhancing the fluorescence quantum yields in solution and solid states. This is attributed to its effective modification in pyridine compounds, showcasing its application in developing highly emissive fluorophores for various solvent environments (Hagimori et al., 2019).

Cancer Research and Chemotherapeutic Potential In cancer research, derivatives of this compound have been examined for their ability to intercalate with DNA and induce apoptosis in leukemic cells. This application underscores its potential role in developing new cancer chemotherapeutic agents, with specific compounds showing significant cytotoxicity against various leukemic cell lines (Shahabuddin et al., 2011).

Innovative Synthesis for Anti-Inflammatory and Analgesic Agents Research has also led to the synthesis of novel compounds derived from this compound for potential use as anti-inflammatory and analgesic agents. This highlights its utility in medicinal chemistry for creating new therapeutics with improved COX-2 selectivity and potency (Abu‐Hashem et al., 2020).

PET Imaging Agent Development in Parkinson's Disease The compound's derivatives have been synthesized for potential use as PET imaging agents for the LRRK2 enzyme in Parkinson's disease. This application indicates its role in neurodegenerative disease research, providing tools for better understanding and diagnosing Parkinson's disease through advanced imaging techniques (Wang et al., 2017).

Mechanism of Action

The compounds dramatically reduced iNOS and cyclooxygenase mRNA expression (COX-2) in LPS-stimulated RAW 264.7 macrophage cells. Western blot analysis showed that the test compounds decreased the amount of iNOS and COX-2 protein expression, inhibiting the inflammatory response .

Future Directions

The use of these compounds, including 2-Methoxy-4-morpholinopyrimidine, could be suggested as a novel therapeutic strategy for inflammation-associated disorders .

Biochemical Analysis

Biochemical Properties

2-Methoxy-4-morpholinopyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of inflammatory responses. It interacts with enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These interactions are primarily hydrophobic, allowing this compound to inhibit the production of nitric oxide (NO) and prostaglandins, which are key mediators of inflammation . The compound’s ability to reduce iNOS and COX-2 mRNA expression further underscores its potential as an anti-inflammatory agent .

Cellular Effects

This compound exerts notable effects on various cell types and cellular processes. In macrophage cells stimulated by lipopolysaccharides (LPS), it significantly reduces the production of pro-inflammatory mediators such as nitric oxide and prostaglandins . This reduction is accompanied by a decrease in the expression of iNOS and COX-2 proteins, highlighting its impact on cell signaling pathways and gene expression . Additionally, this compound influences cellular metabolism by modulating the activity of enzymes involved in inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key biomolecules. It exhibits a strong affinity for the active sites of iNOS and COX-2, forming hydrophobic interactions that inhibit their activity . This inhibition leads to a decrease in the production of nitric oxide and prostaglandins, thereby mitigating the inflammatory response . Furthermore, molecular docking studies have shown that this compound effectively reduces the expression of iNOS and COX-2 mRNA, indicating its role in gene expression regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory effects on iNOS and COX-2 over extended periods . Long-term studies are necessary to fully understand its degradation and any potential long-term effects on cellular function . In vitro and in vivo studies have shown that this compound continues to exhibit anti-inflammatory properties over time, suggesting its potential for sustained therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the production of pro-inflammatory mediators without causing cytotoxicity . At higher doses, there may be threshold effects, including potential toxic or adverse effects . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing any harmful side effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to inflammation. It interacts with enzymes such as iNOS and COX-2, which play pivotal roles in the production of nitric oxide and prostaglandins . By inhibiting these enzymes, this compound modulates metabolic flux and reduces the levels of pro-inflammatory metabolites . This modulation highlights its potential as a therapeutic agent for inflammation-associated disorders .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its inhibitory effects on iNOS and COX-2 . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with iNOS and COX-2 . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its activity and function .

properties

IUPAC Name

4-(2-methoxypyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-13-9-10-3-2-8(11-9)12-4-6-14-7-5-12/h2-3H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWWOPITKPJAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=N1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274910
Record name Morpholine, 4-(2-methoxy-4-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1400644-32-7
Record name Morpholine, 4-(2-methoxy-4-pyrimidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400644-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-(2-methoxy-4-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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